N-Hydroxy-N-methyltridecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methyltridecanamide is an organic compound that belongs to the class of amides It features a long aliphatic chain with a hydroxyl group and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyltridecanamide typically involves the reaction of tridecanoic acid with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methyltridecanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used under anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of N-methyltridecanamide.
Reduction: Formation of N-methyltridecylamine.
Substitution: Formation of N-chloro-N-methyltridecanamide.
Scientific Research Applications
N-Hydroxy-N-methyltridecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methyltridecanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the amide bond can participate in various chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-methylhexadecanamide: Similar structure but with a longer aliphatic chain.
N-Hydroxy-N-methylundecanamide: Similar structure but with a shorter aliphatic chain.
N-Hydroxy-N-methylbenzamide: Similar structure but with an aromatic ring instead of an aliphatic chain.
Uniqueness
N-Hydroxy-N-methyltridecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
78301-11-8 |
---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
N-hydroxy-N-methyltridecanamide |
InChI |
InChI=1S/C14H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(2)17/h17H,3-13H2,1-2H3 |
InChI Key |
FAUOUFZMOLNLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.